molecular formula C25H35N3O6S B562412 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid CAS No. 83592-10-3

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid

Cat. No.: B562412
CAS No.: 83592-10-3
M. Wt: 505.63
InChI Key: OOTNIMUKQVRCGZ-SKPFHBQLSA-N
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Description

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid is a biotinylated compound widely used in biochemical and biomedical research. It is known for its ability to covalently attach biotin to proteins, peptides, and other biomolecules, facilitating their detection, purification, and analysis. The compound is particularly valuable in proteomics and molecular biology due to its strong affinity for avidin and streptavidin, which are commonly used in various assay systems .

Scientific Research Applications

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid has numerous applications in scientific research:

Mechanism of Action

Target of Action

It is known that the compound contains a biotin moiety , which suggests that it may interact with proteins or enzymes that have a high affinity for biotin, such as biotinidase and the biotin transporters.

Mode of Action

The compound is used as a reagent for covalently attaching Biotin to proteins via a cleavable connector arm . This suggests that the compound can form a covalent bond with proteins, possibly through an amide linkage with the amino groups on the protein. The presence of the biotin moiety allows the compound to be recognized and bound by proteins that have a high affinity for biotin.

Pharmacokinetics

The compound’s solubility in methanol suggests that it may be well-absorbed in the body. The presence of the biotin moiety may also influence the compound’s distribution, as biotin is known to be transported into cells via specific transporters.

Action Environment

The compound is hygroscopic and should be stored in a freezer under an inert atmosphere . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as humidity and temperature. The presence of the biotin moiety may also influence the compound’s action in different cellular environments, as the availability of biotin and the expression of biotin transporters can vary between different cell types and under different physiological conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced purification techniques like chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Biotinylated Lysine: Another biotinylated compound used for protein labeling.

    Biotinylated Glutamic Acid: Used in similar applications but with different linker chemistry.

    Biotinylated Cysteine: Offers thiol-reactive labeling capabilities.

Uniqueness

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid is unique due to its specific linker chemistry, which provides optimal spacing and flexibility for biotinylation. This enhances its binding efficiency and versatility in various applications compared to other biotinylated compounds .

Properties

IUPAC Name

3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O6S/c29-21(7-4-3-6-20-24-19(16-35-20)27-25(33)28-24)26-15-5-1-2-8-23(32)34-18-12-9-17(10-13-18)11-14-22(30)31/h9-10,12-13,19-20,24H,1-8,11,14-16H2,(H,26,29)(H,30,31)(H2,27,28,33)/t19-,20-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTNIMUKQVRCGZ-SKPFHBQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652474
Record name 3-(4-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]oxy}phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83592-10-3
Record name 3-(4-{[6-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]oxy}phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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